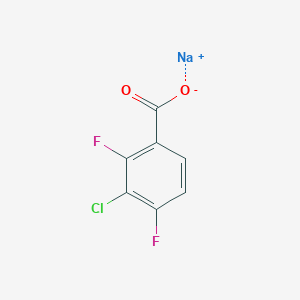

Sodium 3-chloro-2,4-difluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-chloro-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYLPXHFZPIGEE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-34-7 | |

| Record name | Sodium 3-chloro-2,4-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of Sodium 3-chloro-2,4-difluorobenzoate

An In-Depth Technical Guide to the Synthesis and Purification of Sodium 3-chloro-2,4-difluorobenzoate

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound. As a crucial intermediate in the development of novel pharmaceuticals and advanced agrochemicals, ensuring the high purity and consistent production of this compound is paramount.[1] This document moves beyond a simple recitation of steps, delving into the causal chemistry behind the protocol. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible process grounded in established chemical principles.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a two-stage process. First, the corresponding carboxylic acid, 3-chloro-2,4-difluorobenzoic acid, is synthesized. This is followed by a straightforward acid-base neutralization to yield the final sodium salt. The chosen synthetic route for the carboxylic acid intermediate is the carboxylation of a Grignard reagent, a classic and highly reliable method for forming carbon-carbon bonds to create aromatic carboxylic acids.[2][3]

The entire workflow is designed as a self-validating system, with clear checkpoints and purification steps to ensure the removal of byproducts and unreacted starting materials, culminating in a high-purity final product.

Synthesis of 3-chloro-2,4-difluorobenzoic Acid via Grignard Reaction

This phase focuses on the creation of the carboxylic acid precursor. The core of this process involves the formation of an organometallic Grignard reagent from 1-bromo-3-chloro-2,4-difluorobenzene, which then acts as a potent nucleophile to attack carbon dioxide (in the form of dry ice).

Causality and Mechanistic Insights

The Grignard reaction is famously sensitive to moisture.[4] Water, being a protic solvent, will protonate and destroy the highly basic Grignard reagent, quenching the reaction. Therefore, the use of anhydrous solvents and oven-dried glassware is not merely a suggestion but a critical requirement for success. The reaction mechanism proceeds as follows:

-

Grignard Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of 1-bromo-3-chloro-2,4-difluorobenzene. The polarity of the carbon-metal bond is inverted, making the carbon atom nucleophilic.

-

Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.

-

Acidic Workup: A final quench with a strong acid (like HCl) protonates the intermediate magnesium carboxylate salt, yielding the desired 3-chloro-2,4-difluorobenzoic acid and water-soluble magnesium salts.

Experimental Protocol: Synthesis

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 1-Bromo-3-chloro-2,4-difluorobenzene | C₆H₂BrClF₂ | 227.44 | 1000366-77-6 | Irritant |

| Magnesium Turnings | Mg | 24.31 | 7439-95-4 | Flammable Solid |

| Iodine | I₂ | 253.81 | 7553-56-2 | Harmful, Irritant |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | 124-38-9 | Cryogenic Hazard |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a two-necked round-bottom flask, oven-dried and cooled under a stream of dry nitrogen or argon. Fit one neck with a reflux condenser (with a drying tube) and the other with a rubber septum for reagent addition.

-

Initiation: To the flask, add magnesium turnings and a single crystal of iodine. The iodine helps to activate the magnesium surface. Gently heat the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed.

-

Grignard Reagent Formation: Add anhydrous THF via a dry syringe. In a separate, dry flask, dissolve 1-bromo-3-chloro-2,4-difluorobenzene in anhydrous THF. Transfer this solution to a syringe and add it dropwise to the stirred magnesium suspension. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux.

-

Carboxylation: Once the magnesium has been consumed, cool the reaction mixture to -78°C using a dry ice/acetone bath. While stirring vigorously, carefully add crushed dry ice to the flask in small portions. A large excess of CO₂ is used to ensure complete reaction and to minimize side reactions.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by carefully and slowly adding aqueous HCl. This will protonate the carboxylate and dissolve any remaining magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

Purification of 3-chloro-2,4-difluorobenzoic Acid

Purification at this intermediate stage is crucial. A liquid-liquid extraction based on the acidic nature of the product is highly effective.

Experimental Protocol: Purification of the Acid

-

Base Wash: Wash the combined organic extracts from the previous step with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The carboxylic acid will be deprotonated to its sodium salt and partition into the aqueous layer, leaving non-acidic organic impurities behind in the organic phase.

-

Separation: Separate the aqueous layer. The organic layer can be discarded.

-

Re-acidification: Cool the aqueous layer in an ice bath and re-acidify it by slowly adding concentrated HCl until the pH is less than 2. The 3-chloro-2,4-difluorobenzoic acid will precipitate as a white solid.[3]

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Synthesis of this compound

This final step is a simple acid-base neutralization reaction.

Experimental Protocol: Neutralization

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Key Hazards |

| 3-Chloro-2,4-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | 154257-75-7 | Skin/Eye Irritant[5][6] |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Step-by-Step Procedure

-

Dissolution: Dissolve the purified 3-chloro-2,4-difluorobenzoic acid in ethanol.

-

Neutralization: In a separate beaker, prepare a stoichiometric equivalent solution of sodium hydroxide in water. Slowly add the NaOH solution to the stirred solution of the carboxylic acid. Monitor the pH, aiming for a final pH of approximately 7.

-

Isolation: Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.

Final Purification by Recrystallization

Recrystallization is employed to achieve the final, high-purity product. The principle is to dissolve the solute in a hot solvent and then allow it to crystallize upon cooling, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The sodium salt should be soluble in the hot solvent mixture but sparingly soluble when cold.

-

Procedure: Dissolve the crude sodium salt in a minimum amount of hot ethanol. If any insoluble impurities are present, perform a hot filtration. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified white crystals of this compound by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry them thoroughly under vacuum.

Process Visualization

Caption: Overall workflow for the synthesis of the target compound.

Caption: Detailed workflow for the two-stage purification process.

Safety, Handling, and Hazard Management

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.[7]

-

Reagent Hazards:

-

3-Chloro-2,4-difluorobenzoic acid: Causes skin and serious eye irritation.[5] May cause respiratory irritation.[6]

-

Anhydrous Solvents (THF, Ether): Highly flammable and can form explosive peroxides. Never distill to dryness.

-

Hydrochloric Acid & Sodium Hydroxide: Corrosive. Handle with extreme care to avoid skin and eye burns.

-

-

Reaction Hazards: The formation of the Grignard reagent is exothermic and can become vigorous. Maintain control through slow, dropwise addition of the halide.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous layers should be neutralized before disposal.

Analytical Confirmation

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Result for this compound |

| FT-IR | Disappearance of the broad O-H stretch (approx. 2500-3300 cm⁻¹) from the carboxylic acid. Appearance of a strong carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹.[4] |

| ¹H NMR | Disappearance of the acidic proton signal (typically >10 ppm) from the carboxylic acid. Aromatic protons will show characteristic splitting patterns. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent aromatic protons. |

| Mass Spec (ESI-) | The molecular ion for the corresponding carboxylate anion [C₇H₂ClF₂O₂]⁻ should be observed at m/z ≈ 191. |

References

Spectroscopic Analysis of Sodium 3-chloro-2,4-difluorobenzoate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 3-chloro-2,4-difluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this halogenated aromatic carboxylate. By synthesizing fundamental principles with field-proven insights, this guide aims to be a definitive resource for the characterization of this and similar molecules.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical and materials science, the precise structural confirmation of a molecule is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a unique fingerprint of the compound's identity and purity. For a molecule such as this compound, with its nuanced substitution pattern on the aromatic ring, a multi-technique approach is essential for unambiguous characterization. The interplay of chlorine and fluorine atoms, coupled with the ionic nature of the sodium carboxylate group, presents a rich tapestry of spectroscopic features that this guide will explore in detail.

The parent compound, 3-chloro-2,4-difluorobenzoic acid, serves as a crucial synthetic intermediate. Its conversion to the sodium salt significantly alters its physical and spectroscopic properties, particularly in the infrared spectrum and in its behavior during mass spectrometric analysis. This guide will therefore address the spectroscopic characteristics of both the carboxylic acid and its corresponding sodium salt, providing a comprehensive analytical picture.

Experimental Methodologies: A Self-Validating System

The acquisition of high-quality spectroscopic data is the bedrock of accurate structural analysis. The following protocols are designed to be self-validating, with built-in checks and considerations that ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol for NMR Data Acquisition:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O is suitable for observing the exchange of any labile protons, though the aromatic protons of interest will remain. DMSO-d₆ is a good alternative for solubilizing both the acid and the salt.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable salt like 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (for D₂O), for accurate chemical shift referencing.

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

For ¹H NMR, acquire a standard one-dimensional spectrum.

-

For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon, simplifying the spectrum. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present on the aromatic ring of this molecule.

-

For ¹⁹F NMR, a standard one-dimensional experiment is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the complex spin-spin coupling patterns that are expected due to the presence of fluorine atoms. Proton decoupling in ¹³C NMR is essential to reduce the complexity of the spectrum and enhance the signal-to-noise ratio.

Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly effective for identifying functional groups. The transition from a carboxylic acid to a carboxylate salt induces significant and readily identifiable changes in the IR spectrum.

Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although for routine identification, this may not be required.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Causality Behind Experimental Choices: ATR-IR is a modern, rapid, and convenient method for analyzing solid samples directly without the need for preparing KBr pellets. The background scan is a critical self-validating step that removes interfering signals from atmospheric water and carbon dioxide.

Starting materials for Sodium 3-chloro-2,4-difluorobenzoate synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of Sodium 3-chloro-2,4-difluorobenzoate

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its utility is particularly notable in the development of modern antibacterial agents, such as fluoroquinolone antibiotics, where the specific substitution pattern on the aromatic ring is essential for biological activity.[3][4] This guide provides a detailed exploration of the common starting materials and synthetic strategies for producing 3-chloro-2,4-difluorobenzoic acid, the direct precursor to the sodium salt. The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction, typically achieved by treatment with a sodium base like sodium hydroxide or sodium carbonate. Therefore, the core of this guide will focus on the synthesis of the parent carboxylic acid.

Primary Synthetic Pathway: Ortho-Lithiation of Halogenated Fluorobenzenes

A prevalent and effective strategy for the synthesis of 3-chloro-2,4-difluorobenzoic acid involves the regioselective functionalization of a polysubstituted fluorobenzene ring using organolithium chemistry. This approach offers a high degree of control over the introduction of substituents. A common starting material for this route is 1,2,4-trifluorobenzene.

Rationale for this Approach

The fluorine and chlorine substituents on the benzene ring are ortho-, para-directing in electrophilic aromatic substitution. However, they also deactivate the ring. More importantly, the acidity of the ring protons is influenced by the inductive effects of the halogens. This allows for regioselective deprotonation (lithiation) using a strong base, followed by quenching with an electrophile.

Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene

This synthesis involves a two-step process: selective chlorination followed by carboxylation.

Step 1: Synthesis of 1-chloro-2,4,5-trifluorobenzene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2,4-trifluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to a low temperature, typically -75 °C, using a dry ice/acetone bath.

-

Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the reaction mixture while maintaining the low temperature. The choice of base can influence the regioselectivity of the deprotonation.

-

After stirring for a period to ensure complete lithiation, introduce a chlorinating agent. Common choices include hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS).

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1-chloro-2,4,5-trifluorobenzene.

Step 2: Synthesis of 3-chloro-2,4-difluorobenzoic acid

-

In a similar setup as Step 1, dissolve the purified 1-chloro-2,4,5-trifluorobenzene in anhydrous THF.

-

Cool the solution to -75 °C.

-

Slowly add a strong lithium base (e.g., n-BuLi or LDA). The lithiation will preferentially occur at the position between the two fluorine atoms due to the activating effect of fluorine on proton acidity.

-

After the lithiation is complete, bubble dry carbon dioxide gas through the solution, or add crushed dry ice. This introduces the carboxylic acid group.

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) to a pH of less than 1 to precipitate the carboxylic acid.[5]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 3-chloro-2,4-difluorobenzoic acid.

Visualization of the Primary Synthetic Workflow

Caption: Synthetic workflow for 3-chloro-2,4-difluorobenzoic acid.

Alternative Synthetic Routes and Starting Materials

While the ortho-lithiation of 1,2,4-trifluorobenzene is a robust method, other starting materials and synthetic strategies have been developed. The choice of route often depends on the availability and cost of the starting materials, as well as considerations for industrial scale-up.

From 2,4-Difluoroaniline

Aniline derivatives are versatile starting materials in aromatic chemistry, often utilized in Sandmeyer-type reactions to introduce a variety of substituents.

-

Proposed Pathway:

-

Diazotization: 2,4-difluoroaniline can be treated with sodium nitrite in the presence of a strong acid (e.g., HCl) to form a diazonium salt.

-

Sandmeyer Reaction (Chlorination): The diazonium salt can then be reacted with a copper(I) chloride solution to introduce a chlorine atom at the position of the former amino group, yielding 1-chloro-2,4-difluorobenzene.

-

Carboxylation: The resulting 1-chloro-2,4-difluorobenzene can then be carboxylated, likely through a lithiation/carboxylation sequence as described in the primary pathway.

-

-

Causality and Insights: This route leverages the well-established and reliable Sandmeyer reaction. However, it may require more steps compared to the direct functionalization of 1,2,4-trifluorobenzene. The regioselectivity of the final carboxylation step would be a critical consideration.

From 3-Amino-2,4-difluorobenzoic acid

This approach introduces the carboxylic acid group early in the synthesis and uses the amino group as a handle for the final chlorination step.

-

Pathway:

-

Diazotization: 3-Amino-2,4-difluorobenzoic acid is treated with sodium nitrite and a strong acid to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, yielding the final product. A similar reaction has been reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from its amino precursor.[6]

-

-

Causality and Insights: This is a very direct route if the starting amino acid is readily available. The Sandmeyer reaction is generally high-yielding and avoids the use of cryogenic temperatures and organolithium reagents, which can be advantageous for large-scale production.

Summary of Synthetic Strategies

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 1,2,4-Trifluorobenzene | Ortho-lithiation, Chlorination, Carboxylation | High regioselectivity, Convergent synthesis. | Requires cryogenic temperatures and pyrophoric reagents (organolithiums). |

| 2,4-Difluoroaniline | Diazotization, Sandmeyer Reaction, Lithiation, Carboxylation | Avoids multiple lithiation steps on the same ring, Uses well-established reactions. | Potentially longer synthetic sequence. |

| 3-Amino-2,4-difluorobenzoic acid | Diazotization, Sandmeyer Reaction | Short and direct route, Avoids cryogenic conditions and organolithiums. | Availability and cost of the starting amino acid may be a factor. |

Conclusion

The synthesis of this compound is most efficiently approached through the preparation of its parent acid, 3-chloro-2,4-difluorobenzoic acid. The choice of starting material is a critical decision that influences the overall synthetic strategy, cost, and scalability of the process. The ortho-lithiation of readily available fluorinated benzenes like 1,2,4-trifluorobenzene represents a powerful and precise method for constructing the target molecule. Alternative routes starting from aniline derivatives offer viable options that may be more suitable for certain manufacturing environments by avoiding the challenges associated with large-scale organolithium reactions. A thorough evaluation of the availability of starting materials and the specific capabilities of the laboratory or production facility will ultimately guide the selection of the most appropriate synthetic pathway.

References

A Guide to the Thermal Stability and Decomposition of Sodium 3-chloro-2,4-difluorobenzoate: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of Sodium 3-chloro-2,4-difluorobenzoate. In the absence of extensive published data for this specific molecule, this document outlines the critical experimental methodologies, theoretical considerations, and data interpretation strategies necessary for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of halogenated aromatic compounds for safe handling, process development, and stability assessment. We will delve into the principles of thermal analysis techniques, propose a hypothetical decomposition pathway based on the known chemistry of related compounds, and provide detailed experimental protocols.

Introduction: The Need for Thermal Characterization

This compound is a halogenated aromatic carboxylate. Such compounds are often key intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of multiple halogen substituents on the aromatic ring can significantly influence the molecule's physical and chemical properties, including its thermal stability. A comprehensive understanding of a compound's behavior upon heating is paramount for several reasons:

-

Safety: Uncontrolled thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic or corrosive gases.

-

Process Development: Manufacturing processes such as drying, milling, and formulation often involve heat. Knowledge of decomposition temperatures is crucial for defining safe operating parameters.[1]

-

Storage and Shelf-life: The long-term stability of a substance is intrinsically linked to its thermal properties, informing appropriate storage conditions.[2]

-

Regulatory Compliance: Regulatory bodies often require thorough thermal stability data as part of a comprehensive chemical or pharmaceutical product submission.[1][2]

This guide will provide the necessary framework to generate this critical data for this compound.

Theoretical Framework: Anticipating Decomposition

The thermal decomposition of sodium salts of aromatic carboxylic acids, such as sodium benzoate, has been studied and can serve as a model for predicting the behavior of this compound.[3][4][5][6][7] The primary decomposition pathway for these salts is often decarboxylation, leading to the formation of a phenyl anion intermediate.[3][6]

For this compound, the key factors influencing its decomposition are:

-

The Carboxylate Group: This is the most likely initial site of decomposition, leading to the loss of carbon dioxide (CO₂).

-

Halogen Substituents (Cl, F): The presence and position of these electron-withdrawing groups can affect the stability of the aromatic ring and the resulting intermediates. The carbon-halogen bond strengths (C-F > C-Cl) will also play a role in the subsequent fragmentation of the molecule.

-

The Sodium Cation: The nature of the cation can influence the decomposition temperature and mechanism. Monovalent salts like sodium salts often decompose at higher temperatures than their corresponding free acids.[5]

Based on these principles, a plausible decomposition pathway for this compound would initiate with decarboxylation, followed by further reactions of the resulting halogenated phenyl anion.

Core Methodologies for Thermal Analysis

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard for characterizing the thermal properties of a new chemical entity.[8][9] These techniques provide complementary information about mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[8][10] This technique is invaluable for determining:

-

The onset temperature of decomposition.

-

The presence of residual solvents or water (desolvation).

-

The stoichiometry of decomposition reactions.

-

The kinetic parameters of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to detect and quantify thermal events such as:

-

Melting point and enthalpy of fusion.

-

Crystallization temperature and enthalpy.

-

Glass transitions in amorphous materials.

-

Solid-solid phase transitions.

-

Decomposition endotherms or exotherms.

Hyphenated Techniques: Identifying Decomposition Products

To fully understand the decomposition mechanism, it is crucial to identify the evolved gases. This is achieved using hyphenated techniques where the outlet of the TGA is connected to a gas analyzer, such as a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[10][12]

-

TGA-MS: Provides mass-to-charge ratio information of the evolved gases, allowing for the identification of individual decomposition products.[10]

-

TGA-FTIR: Identifies functional groups in the evolved gases by their characteristic infrared absorption frequencies.

Experimental Protocols

The following protocols provide a starting point for the thermal analysis of this compound. Instrument parameters may need to be optimized based on the initial results.

Protocol for Simultaneous TGA/DSC Analysis

This protocol allows for the simultaneous collection of mass change and heat flow data, providing a comprehensive thermal profile in a single experiment.

Objective: To determine the melting point, decomposition onset temperature, and mass loss profile of this compound.

Materials and Equipment:

-

This compound sample (2-5 mg)

-

Simultaneous TGA/DSC instrument

-

Alumina or platinum crucibles

-

High-purity nitrogen gas (for inert atmosphere)

Procedure:

-

Instrument Calibration: Ensure the TGA/DSC instrument is calibrated for temperature and heat flow according to the manufacturer's recommendations.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared crucible.

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the instrument.

-

Set the purge gas to nitrogen at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Calculate the percentage mass loss for each decomposition step.

-

DSC Curve: Identify the melting point (peak of the endotherm) and any other thermal events. Integrate the peaks to determine the enthalpy changes.

-

Protocol for TGA-MS Analysis

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Materials and Equipment:

-

TGA instrument coupled to a Mass Spectrometer

-

This compound sample (5-10 mg)

-

Inert crucibles (e.g., alumina)

-

High-purity helium or argon gas (as carrier gas)

Procedure:

-

Instrument Setup:

-

Ensure the TGA-MS interface is heated to prevent condensation of evolved gases.

-

Calibrate the mass spectrometer according to the manufacturer's instructions.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared crucible.

-

TGA Program:

-

Use a temperature program similar to the TGA/DSC analysis (e.g., ramp from 30 °C to 600 °C at 10 °C/min) under a helium or argon atmosphere.

-

-

MS Data Acquisition:

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 10-300).

-

Collect mass spectra continuously throughout the TGA run.

-

-

Data Analysis:

-

Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA curve.

-

Identify the evolved gases by their characteristic mass spectra. For example, m/z 44 would indicate CO₂.

-

Data Interpretation and Hypothetical Results

The data obtained from these analyses will provide a detailed picture of the thermal behavior of this compound.

Expected Thermal Profile

Based on the structure, we can anticipate the following from the TGA/DSC analysis:

-

A sharp endotherm in the DSC curve corresponding to the melting point.

-

A subsequent multi-step mass loss in the TGA curve, indicating decomposition. The initial mass loss would likely correspond to decarboxylation.

-

The decomposition process may be endothermic or exothermic, as indicated by the DSC curve.

Hypothetical Data Summary

The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis.

| Parameter | Technique | Expected Value/Observation | Significance |

| Melting Point (Tₘ) | DSC | To be determined | Purity and phase transition |

| Enthalpy of Fusion (ΔHբ) | DSC | To be determined | Energy required for melting |

| Onset of Decomposition (Tₒ) | TGA | > 200 °C (estimated) | Upper limit for thermal stability |

| Mass Loss (Step 1) | TGA | ~27% (for CO₂) | Corresponds to decarboxylation |

| Evolved Gas (Step 1) | TGA-MS | m/z 44 (CO₂) | Confirms decarboxylation |

| Further Decomposition | TGA/TGA-MS | Multiple steps | Fragmentation of the aromatic ring |

Visualizing the Process

Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrolysis of Aromatic Carboxylic Acid Salts: Does Decarboxylation Play a Role in Cross-Linking Reactions? | Semantic Scholar [semanticscholar.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 10. TGA | Pharmaceutical Products | Process Monitoring [hidenanalytical.com]

- 11. m.youtube.com [m.youtube.com]

- 12. azom.com [azom.com]

Solubility of Sodium 3-chloro-2,4-difluorobenzoate in different solvents

An In-depth Technical Guide to the Solubility of Sodium 3-chloro-2,4-difluorobenzoate and Structurally Related Compounds in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound. Due to the limited publicly available data on this specific compound, this guide establishes a robust framework by integrating data from structurally analogous compounds, such as sodium 2-fluoro-4-chlorobenzoate. The methodologies, theoretical discussions, and practical insights presented herein are designed to be directly applicable for researchers, scientists, and professionals in drug development and chemical engineering. This document details experimental protocols, presents solubility data in various solvents, and explores the underlying thermodynamic principles governing the dissolution process.

Introduction: The Significance of Solubility in Pharmaceutical and Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. This compound, a halogenated aromatic carboxylate, belongs to a class of compounds often investigated for their potential biological activities. Understanding its solubility profile in a range of solvents is paramount for:

-

Drug Formulation: Developing suitable dosage forms (e.g., oral solutions, injectables) requires knowledge of the API's solubility in pharmaceutically acceptable excipients.

-

Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a desired polymorphic form with high purity.

-

Process Chemistry: Solubility data informs the design of efficient reaction and extraction processes, impacting yield and economic viability.

This guide will provide both the theoretical foundation and practical protocols for characterizing the solubility of this compound and related compounds.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of several energetic factors. The overall Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This can be understood through the following relationship:

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution.

The enthalpy of solution can be further broken down into two key components:

-

Lattice Energy (ΔHlattice): The energy required to break apart the ionic lattice of the crystalline solute. For ionic compounds like this compound, this is a significant energy barrier to overcome.

-

Solvation Energy (ΔHsolvation): The energy released when the dissociated ions are solvated by the solvent molecules. This arises from favorable ion-dipole interactions.

A simplified workflow for understanding the dissolution process is illustrated below:

Figure 1: Energetic contributions to the dissolution process.

The interplay between lattice energy and solvation energy, along with the entropic contribution, determines the extent of solubility in a given solvent at a specific temperature.

Experimental Determination of Solubility

A reliable and reproducible method for determining solubility is essential. The isothermal gravimetric method is a widely accepted and robust technique.

Isothermal Gravimetric Solubility Determination Protocol

This protocol outlines the steps for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials and Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic water bath or shaker incubator

-

Vials with tight-fitting caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm pore size)

-

Drying oven or vacuum oven

-

Spatula and weighing paper

-

Selected solvents (e.g., water, ethanol, methanol, acetone)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solute (e.g., this compound) to a known mass of each selected solvent in a series of sealed vials. The presence of undissolved solid at equilibrium is crucial.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Sampling: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to prevent the transfer of solid particles.

-

Drying: Dispense the filtered solution into a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]

Where:

-

msolute is the mass of the dissolved solute.

-

Msolute is the molar mass of the solute.

-

msolvent is the mass of the solvent in the sampled solution.

-

Msolvent is the molar mass of the solvent.

-

The experimental workflow is depicted in the following diagram:

Figure 2: Workflow for isothermal gravimetric solubility determination.

Solubility Data and Analysis (Utilizing a Structurally Analogous Compound)

Table 1: Experimental Mole Fraction Solubility (x) of Sodium 2-fluoro-4-chlorobenzoate in Different Solvents at Various Temperatures (T/K)

| T/K | Water | Methanol | Ethanol | Isopropanol |

| 283.15 | 0.0418 | 0.0285 | 0.0152 | 0.0081 |

| 293.15 | 0.0452 | 0.0312 | 0.0171 | 0.0093 |

| 303.15 | 0.0488 | 0.0341 | 0.0192 | 0.0106 |

| 313.15 | 0.0526 | 0.0373 | 0.0215 | 0.0121 |

| 323.15 | 0.0568 | 0.0408 | 0.0240 | 0.0138 |

Note: This data is for a structurally related compound and serves as a proxy for understanding the solubility trends of this compound.

Analysis of Solubility Trends:

-

Effect of Temperature: In all tested solvents, the solubility of sodium 2-fluoro-4-chlorobenzoate increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔHsol > 0).

-

Effect of Solvent: The solubility is highest in water, followed by methanol, ethanol, and isopropanol. This trend correlates with the polarity and hydrogen bonding capacity of the solvents. Water, being the most polar and an excellent hydrogen bond donor and acceptor, is most effective at solvating the sodium and carboxylate ions, thus overcoming the crystal lattice energy. The decreasing solubility from methanol to isopropanol is consistent with the decreasing polarity and increasing steric hindrance of the alcohol chain, which can impede efficient solvation.

Thermodynamic Modeling of Solubility

The temperature dependence of solubility can be modeled using thermodynamic equations. The modified Apelblat equation is a widely used semi-empirical model that provides a good correlation for experimental solubility data.

The Modified Apelblat Equation:

ln(x) = A + (B / T) + C * ln(T)

Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters determined by fitting the equation to the experimental data.

These parameters can be used to predict solubility at temperatures not experimentally measured.

Practical Applications and Considerations

-

Solvent Selection for Crystallization: For purification by crystallization, a solvent system should be chosen where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Based on the analog data, a mixed solvent system, such as ethanol-water, could be explored to fine-tune the solubility profile.

-

Formulation Development: The high solubility in water suggests that aqueous-based formulations, such as oral solutions or injectables, could be a viable option for this compound, assuming it possesses the necessary stability.

-

Impact of Polymorphism: It is crucial to recognize that different polymorphic forms of a compound can exhibit different solubilities. Therefore, the solid form used for solubility determination should be well-characterized (e.g., by X-ray powder diffraction).

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While direct data for this specific compound is sparse, by leveraging data from structurally similar molecules and applying fundamental principles of physical chemistry and thermodynamics, researchers can make informed decisions regarding solvent selection, process design, and formulation development. The detailed experimental protocol and theoretical discussion serve as a valuable resource for scientists and engineers working with this and other related compounds.

A Senior Application Scientist's Guide to the Research Applications of Substituted Sodium Benzoates

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Preservative Paradigm

To the dedicated researcher, the mention of sodium benzoate might evoke images of a common food preservative. However, the true potential of this molecule is unlocked when we venture into the realm of its substituted analogues. By strategically modifying the benzene ring with various functional groups, we can dramatically alter the physicochemical and pharmacological properties of the parent compound, opening up a vast landscape of research and therapeutic applications. This guide is designed to be a comprehensive technical resource, moving beyond a simple catalog of compounds to provide a deeper understanding of the "why" and "how" behind the use of substituted sodium benzoates in modern scientific investigation. We will explore the synthesis, mechanisms of action, and key applications of these versatile molecules, with a focus on providing practical, field-proven insights for the laboratory.

I. The Core Scaffold: Understanding the Impact of Substitution

The benzene ring and the carboxylate group of sodium benzoate provide a foundational scaffold. The introduction of substituents—such as hydroxyl, amino, nitro, and halogen groups—at various positions on the ring fundamentally alters the molecule's electron distribution, polarity, size, and shape. These changes, in turn, dictate its biological activity. Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while bulky substituents can introduce steric hindrance, influencing receptor binding and metabolic stability. Understanding these structure-activity relationships is paramount for the rational design of novel compounds with desired therapeutic or research applications.

II. Hydroxyl-Substituted Sodium Benzoates: The Paraben Family and Beyond

Perhaps the most well-known class of substituted benzoates are the esters of para-hydroxybenzoic acid, commonly known as parabens. Their primary application lies in their potent antimicrobial properties, making them effective preservatives in pharmaceuticals, cosmetics, and food products.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of parabens is linked to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and inhibition of key cellular processes. The lipophilicity of the ester side chain plays a crucial role; as the alkyl chain length increases (from methyl to butylparaben), the antimicrobial activity generally increases. This is attributed to enhanced partitioning into the lipid-rich microbial cell membrane. Some studies also suggest that parabens can inhibit the synthesis of DNA and RNA, as well as interfere with the activity of enzymes like ATPases and phosphotransferases.

Therapeutic Potential and Research Applications

Beyond their preservative role, hydroxyl-substituted benzoates are being investigated for other therapeutic properties. For instance, some derivatives have shown antioxidant activity. The core structure also serves as a scaffold for the development of novel therapeutic agents.

Experimental Protocol: Synthesis of Methylparaben

This protocol outlines the Fischer esterification of p-hydroxybenzoic acid to produce methylparaben.

Materials:

-

p-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add p-hydroxybenzoic acid (1 equivalent) and an excess of anhydrous methanol (e.g., 10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methylparaben.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure methylparaben.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a substituted benzoate against a target microorganism.

Materials:

-

Substituted sodium benzoate stock solution (in a suitable solvent)

-

Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the substituted benzoate stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized microbial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (microorganism in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

III. Amino-Substituted Sodium Benzoates: Modulators of Neurological Pathways

The introduction of an amino group onto the benzoate ring gives rise to compounds with fascinating pharmacological activities, particularly in the central nervous system. Para-aminobenzoic acid (PABA) and its derivatives are notable examples.

Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

A key mechanism of action for certain amino-substituted benzoates is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme responsible for the degradation of D-serine. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By inhibiting DAAO, these compounds increase the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This has therapeutic implications for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Caption: DAAO Inhibition by Amino-Substituted Benzoates

Therapeutic Potential and Research Applications

The ability of amino-substituted benzoates to modulate the glutamatergic system has led to their investigation in a range of neurological and psychiatric disorders, including:

-

Schizophrenia: As an adjunctive therapy to improve negative symptoms and cognitive deficits.

-

Alzheimer's Disease: To potentially enhance cognitive function by boosting NMDA receptor activity.

-

Anxiety Disorders: Some derivatives have shown anxiolytic effects in preclinical models.

Furthermore, the PABA scaffold is a versatile building block in medicinal chemistry for the synthesis of a wide array of compounds with diverse biological activities, including antimicrobial and anticancer properties.[1]

Experimental Protocol: Synthesis of a PABA-derived Schiff Base

This protocol describes the condensation reaction between p-aminobenzoic acid and an aldehyde to form a Schiff base.

Materials:

-

p-Aminobenzoic acid

-

Aromatic aldehyde (e.g., salicylaldehyde)

-

Methanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, reflux condenser

Procedure:

-

Dissolve p-aminobenzoic acid (1 equivalent) in methanol in a round-bottom flask.

-

Add the aromatic aldehyde (1.1 equivalents) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

-

Collect the solid product by vacuum filtration and wash with cold methanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

IV. Halogenated Sodium Benzoates: Enhancing Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the benzoate ring can significantly enhance its biological activity. Halogenation can increase lipophilicity, improve metabolic stability, and introduce specific electronic effects that can modulate binding to biological targets.

Mechanism of Action and Applications

Halogenated benzoates have demonstrated a range of biological activities, including:

-

Antifungal and Antibacterial Agents: Halogen substitution can increase the antimicrobial potency compared to the parent benzoic acid. The mechanism is thought to involve enhanced disruption of microbial cell membranes and potential inhibition of key metabolic enzymes. For example, certain brominated and iodinated benzoates have shown significant antifungal activity.[2]

-

Enzyme Inhibitors: The electronic and steric properties of halogens can be exploited to design potent and selective enzyme inhibitors.

-

Bioremediation: Some halogenated benzoates can stimulate the microbial dechlorination of persistent organic pollutants like polychlorinated biphenyls (PCBs).[3]

Experimental Protocol: Synthesis of a Halogenated Benzoic Acid

This protocol outlines a general method for the oxidation of a halogenated toluene to the corresponding benzoic acid.

Materials:

-

Halogenated toluene (e.g., p-chlorotoluene)

-

Potassium permanganate (KMnO4)

-

Sodium carbonate (Na2CO3)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser

Procedure:

-

In a round-bottom flask, combine the halogenated toluene, sodium carbonate, and water.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours. The purple color of the permanganate should disappear as it is consumed.

-

Continue refluxing until the reaction is complete (as indicated by the persistence of the purple color).

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the halogenated benzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure product.

V. Nitro-Substituted Sodium Benzoates: Intermediates and Bioactive Molecules

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the benzoate ring. Nitro-substituted benzoates are important intermediates in organic synthesis and can also possess inherent biological activity.

Applications in Synthesis and Research

-

Synthetic Intermediates: The nitro group can be readily reduced to an amino group, providing a pathway to synthesize amino-substituted benzoates and other derivatives.

-

Bioactive Compounds: Some nitro-substituted aromatic compounds have been investigated for their antimicrobial and antiparasitic activities. The mechanism often involves the reduction of the nitro group within the target organism to form reactive radical species that cause cellular damage.

Experimental Protocol: Synthesis of m-Nitrobenzoic Acid

This protocol describes the nitration of benzoic acid.

Materials:

-

Benzoic acid

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice bath, beaker

Procedure:

-

In a beaker, slowly add concentrated sulfuric acid to benzoic acid while stirring and cooling in an ice bath.

-

In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture to the benzoic acid solution, maintaining a low temperature with the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for about an hour.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid m-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from a suitable solvent for purification.

VI. Characterization and Analysis of Substituted Sodium Benzoates

Accurate characterization of synthesized substituted benzoates is crucial for ensuring purity and confirming their structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring. The chemical shift of the carboxyl carbon can also be informative.

Sample Preparation for NMR:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5][6][7][8]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the solution is homogeneous.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of substituted benzoates and for quantifying them in various matrices. Reversed-phase HPLC with a C18 column is commonly used.

General HPLC Method:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate with acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is critical for achieving good peak shape and retention of these acidic compounds.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-280 nm).

-

Injection Volume: 10-20 µL

VII. Pharmacokinetics and Metabolism: The Fate of Substituted Benzoates in Biological Systems

For researchers in drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of substituted benzoates is critical. The nature and position of the substituent can have a profound impact on these pharmacokinetic parameters.

The primary metabolic pathway for benzoic acid is conjugation with glycine to form hippuric acid, which is then excreted in the urine. Substituents can influence the rate and extent of this conjugation, as well as introduce alternative metabolic pathways such as hydroxylation and glucuronidation.

In Vitro ADME Assays: A suite of in vitro assays can be employed early in the drug discovery process to predict the ADME properties of substituted benzoates:

-

Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism.[10][11][12][13]

-

Permeability Assays: Using Caco-2 cell monolayers to predict intestinal absorption.

-

Plasma Protein Binding Assays: To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

Caption: General ADME Pathway for Substituted Benzoates

VIII. Conclusion and Future Perspectives

Substituted sodium benzoates represent a rich and underexplored class of compounds with significant potential in various research fields, from materials science to drug discovery. By moving beyond their traditional role as preservatives, researchers can leverage the versatility of the benzoate scaffold to develop novel probes for biological systems, innovative therapeutic agents, and valuable synthetic intermediates. The key to unlocking this potential lies in a thorough understanding of the structure-activity relationships that govern their function and a systematic approach to their synthesis, characterization, and biological evaluation. It is our hope that this guide will serve as a valuable resource for scientists embarking on this exciting area of research.

References

- 1. US4605757A - Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus - Google Patents [patents.google.com]

- 2. Halogenated benzoate derivatives of altholactone with improved anti-fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. sites.bu.edu [sites.bu.edu]

- 5. depts.washington.edu [depts.washington.edu]

- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. storage.googleapis.com [storage.googleapis.com]

- 10. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]

- 11. selvita.com [selvita.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4-difluorobenzoic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-chloro-2,4-difluorobenzoic acid sodium salt, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document delves into the nuanced interplay of the carboxylate, chloro, and fluoro substituents, offering a detailed examination of the compound's behavior in fundamental organic reactions. Key areas of focus include the reactivity of the carboxylate group, particularly in amide bond formation, and the propensity of the halogenated aromatic ring to undergo nucleophilic aromatic substitution (SNAr). Furthermore, the potential for decarboxylation and the compound's overall stability are discussed. This guide aims to equip researchers and drug development professionals with the in-depth knowledge required to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties

3-Chloro-2,4-difluorobenzoic acid is a white to light yellow crystalline solid.[2] The sodium salt, the focus of this guide, is typically a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₂NaO₂ | N/A |

| Molecular Weight | 214.53 g/mol | N/A |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water, polar organic solvents | General Knowledge |

| Melting Point (of the acid) | 174-178 °C | N/A |

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-chloro-2,4-difluorobenzoic acid shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-Cl and C-F stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms, with chemical shifts influenced by their positions relative to the other substituents. For context, the ¹⁹F NMR chemical shifts for related fluorobenzoic acids have been reported.[1][3]

-

Reactivity of the Carboxylate Group

The sodium salt of 3-chloro-2,4-difluorobenzoic acid features a deprotonated carboxyl group, which is a key reactive site. Its primary reactivity centers around serving as a nucleophile or being converted into more reactive functional groups for subsequent transformations, most notably amide bond formation.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of amides from 3-chloro-2,4-difluorobenzoic acid is a critical transformation, as this moiety is often incorporated into biologically active molecules. This can be achieved through two primary pathways:

Pathway 1: Conversion to Acid Chloride

The carboxylic acid can be converted to the more reactive acid chloride, which readily reacts with amines to form amides.

Workflow for Acid Chloride Formation and Subsequent Amidation

Caption: Conversion of the carboxylic acid to an amide via an acid chloride intermediate.

Experimental Protocol: General Procedure for Amide Synthesis via Acid Chloride

Step 1: Formation of the Acid Chloride

-

To a solution of 3-chloro-2,4-difluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature.[4][5][6] A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas (HCl and SO₂ or CO and CO₂) ceases.

-

Remove the excess reagent and solvent under reduced pressure to yield the crude 3-chloro-2,4-difluorobenzoyl chloride.

Step 2: Amidation

-

Dissolve the crude acid chloride in an anhydrous, non-protic solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath and add a solution of the desired amine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up typically involves washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and concentration of the organic phase.

-

Purify the resulting amide by recrystallization or column chromatography.

Pathway 2: Direct Amidation using Coupling Reagents

Direct condensation of the carboxylic acid with an amine can be facilitated by a variety of coupling reagents. This method avoids the isolation of the often-sensitive acid chloride.

Workflow for Direct Amide Coupling

Caption: Direct one-pot synthesis of amides using coupling reagents.

Experimental Protocol: General Procedure for Direct Amidation

-

Dissolve 3-chloro-2,4-difluorobenzoic acid, the amine, and a coupling agent (e.g., HATU, EDC/HOBt) in an aprotic solvent such as DMF or DCM.[7][8]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

The work-up and purification are similar to the acid chloride method.

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms and a third electron-withdrawing chlorine atom, in addition to the carboxylate group, activates the aromatic ring of 3-chloro-2,4-difluorobenzoic acid sodium salt towards nucleophilic aromatic substitution (SNAr).[9][10][11]

Mechanistic Principles of SNAr

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.

-

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups, which is crucial for stabilizing this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion.

The reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.

Regioselectivity of Substitution

In 3-chloro-2,4-difluorobenzoic acid, there are three potential sites for nucleophilic attack. The regioselectivity of the substitution will be influenced by a combination of electronic and steric factors. The fluorine atoms, being more activating for SNAr, are generally more likely to be displaced than the chlorine atom. The precise position of substitution will depend on the specific nucleophile and reaction conditions.

Representative SNAr Reactions

While specific protocols for SNAr reactions of 3-chloro-2,4-difluorobenzoic acid sodium salt are not abundantly reported in the literature, general procedures for similar activated aryl halides can be adapted.

Experimental Protocol: General Procedure for SNAr with a Phenol

-

In a suitable solvent such as DMF or DMSO, combine 3-chloro-2,4-difluorobenzoic acid sodium salt, a phenol, and a base such as potassium carbonate or cesium carbonate.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Decarboxylation

The removal of the carboxyl group as carbon dioxide is a potential side reaction for benzoic acids, particularly at elevated temperatures.[1] The stability of the resulting aryl anion or radical intermediate influences the ease of decarboxylation. For 3-chloro-2,4-difluorobenzoic acid, the presence of electron-withdrawing halogen substituents would destabilize an aryl anion, making ionic decarboxylation less favorable under typical conditions. However, under more forcing conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation may occur.

Stability and Handling

3-Chloro-2,4-difluorobenzoic acid is a stable compound under normal laboratory conditions.[2] The sodium salt is also expected to be stable. However, as with all chemicals, appropriate safety precautions should be taken. The compound may be irritating to the eyes, skin, and respiratory system.[2] It is recommended to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

3-Chloro-2,4-difluorobenzoic acid sodium salt is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the dual functionality of the carboxylate group, which can be readily converted to amides, and the activated aromatic ring, which is susceptible to nucleophilic aromatic substitution. A thorough understanding of these reactivity profiles, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals and other functional molecules. The provided experimental frameworks offer a solid foundation for researchers to design and execute synthetic transformations involving this important intermediate.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. chembk.com [chembk.com]

- 3. rsc.org [rsc.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]